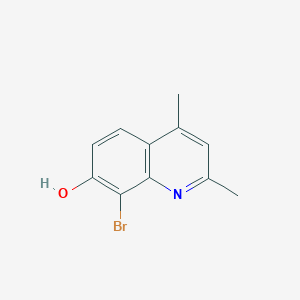
8-Bromo-2,4-dimethylquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,4-dimethylquinolin-7-ol is a heterocyclic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities . This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,4-dimethylquinolin-7-ol can be achieved through various methods. One common approach involves the bromination of 2,4-dimethylquinolin-7-ol using N-bromosuccinimide (NBS) in chloroform . Another method includes the cyclocondensation of 2-bromobenzaldehyde with sodium azide, followed by reductive elimination and dehydrative cyclocondensation .
Industrial Production Methods
These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,4-dimethylquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
8-Bromo-2,4-dimethylquinolin-7-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dimethylquinolin-7-ol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s bromine and hydroxyl groups play crucial roles in its binding affinity and specificity . Additionally, it can interfere with cellular pathways by modulating the activity of key signaling molecules .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
2-Methylquinoline: Exhibits substantial biological activities, including anti-inflammatory and antimalarial effects.
7-Bromoquinoline: Used in the synthesis of various pharmacologically active compounds.
Uniqueness
8-Bromo-2,4-dimethylquinolin-7-ol stands out due to its unique combination of bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound in medicinal chemistry and organic synthesis .
Biological Activity
8-Bromo-2,4-dimethylquinolin-7-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the bromination of 2,4-dimethylquinolin-7-ol at the C-8 position. This modification enhances its biological activity by altering the electronic and steric properties of the molecule. The compound's structure is crucial for its interaction with biological targets, particularly in inhibiting various enzymes and receptors.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that quinoline derivatives can inhibit bacterial growth by targeting efflux pumps in pathogens like Acinetobacter baumannii. The presence of a bromine atom at the C-8 position was found to enhance efflux pump inhibition, leading to increased accumulation of Hoechst dye in bacterial cells, which suggests a mechanism for potentiating antibiotic efficacy .
2. Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. In vitro studies have shown that compounds with similar structural frameworks exhibit moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values often below 100 μM. For instance, certain derivatives demonstrated IC50 values as low as 11.92 μM, indicating strong potential for further development as antimalarial agents .
3. Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines. Compounds related to this structure have shown selective cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cells. Notably, some derivatives exhibited IC50 values below 15 μM against these cell lines, highlighting their potential as anticancer agents .
Table 1: Biological Activity Summary
The biological mechanisms underlying the activities of this compound are multifaceted:
- Efflux Pump Inhibition: The compound's ability to inhibit efflux pumps enhances the efficacy of co-administered antibiotics by preventing their expulsion from bacterial cells .
- Interaction with Cellular Targets: The structural modifications allow for better binding to specific cellular targets involved in cancer progression and microbial resistance mechanisms.
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-2,4-dimethylquinolin-7-ol |
InChI |
InChI=1S/C11H10BrNO/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12/h3-5,14H,1-2H3 |
InChI Key |
XPYZMLUSHGHMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2Br)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















